1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine
Description
Properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c1-12-4-2-3-10-16(12)19(17,18)11-9-13-5-7-14(15)8-6-13/h5-9,11-12H,2-4,10H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIVSTXRFVCDLR-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine is Coagulation factor X . Coagulation factor X is a serine endopeptidase that plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a fibrin clot. Inhibition of this enzyme can prevent the formation of blood clots, making it a potential target for anticoagulant drugs.
Mode of Action
This inhibition could prevent the conversion of prothrombin to thrombin, a key step in the coagulation cascade, thereby preventing the formation of fibrin clots.
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway that leads to the formation of a fibrin clot. By inhibiting coagulation factor X, the compound prevents the conversion of prothrombin to thrombin, thereby stopping the cascade and preventing clot formation.
Pharmacokinetics
These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the compound’s action would be the prevention of blood clot formation. By inhibiting coagulation factor X, the compound would stop the coagulation cascade, preventing the formation of fibrin clots. This could potentially be beneficial in conditions where there is a risk of abnormal clot formation, such as in certain cardiovascular diseases.
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine in laboratory settings.
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models.
Biological Activity
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine, also known by its DrugBank accession number DB08745, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, focusing on its antibacterial, enzyme inhibitory, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₃ClN₄O₃S
- Molecular Weight : 328.83 g/mol
- IUPAC Name : 4-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-1-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}piperazin-2-one
- CAS Number : 3041-83-6
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, synthesized derivatives of sulfonamide compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity (IC50) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 µM |
| Compound B | Bacillus subtilis | 0.63 µM |
These findings suggest that the sulfonamide group in the structure of this compound may contribute significantly to its antibacterial potency.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of neurological disorders and urinary infections, respectively.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| AChE | Inhibition | 1.13 |
| Urease | Inhibition | 2.14 |
The enzyme inhibition profile indicates that this compound could serve as a lead for developing new therapeutic agents targeting these enzymes .
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored in various studies. The sulfonamide moiety is often associated with anticancer activity through mechanisms like apoptosis induction and cell cycle arrest.
In a study evaluating the cytotoxic effects on cancer cell lines, compounds with similar structures demonstrated significant antiproliferative effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 250 |
| HeLa (Cervical) | 130 |
These results underscore the potential of this compound as a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Study on Antibacterial Activity : A series of piperidine derivatives were tested against multiple bacterial strains, revealing that modifications to the piperidine core enhanced antibacterial efficacy .
- Enzyme Inhibition Studies : Research focused on the inhibition of urease showed that piperidine derivatives could effectively reduce urease activity, indicating their potential in treating conditions like kidney stones .
- Anticancer Research : Investigations into the anticancer properties of sulfonamide compounds have shown promise in inducing apoptosis in cancer cells, suggesting that structural modifications can enhance efficacy .
Scientific Research Applications
The compound exhibits several biological activities, making it a candidate for further research in pharmacology.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups, such as 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine, demonstrate enhanced antimicrobial properties. A study evaluating the antimicrobial efficacy of related piperidine derivatives found significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Mechanism
The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cells, with increased caspase activity observed in treated samples. This mechanism suggests that the compound may be effective against various types of cancers, including breast and colon cancer .
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties.
Acetylcholinesterase Inhibition
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated significant AChE inhibition, which could lead to therapeutic applications in treating cognitive decline .
Urease Inhibition
Inhibition of urease has been another focus of research. Urease inhibitors are important for managing conditions like urinary tract infections. The sulfonamide group present in the compound is associated with enhanced enzyme inhibition, making it a candidate for further investigation in this area .
Case Studies
Several case studies have highlighted the potential applications of this compound.
Case Study 1: Antimicrobial Evaluation
A comprehensive study on a series of piperidine derivatives demonstrated that the incorporation of the sulfonamide group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts. The findings suggest that modifications to the piperidine structure can lead to improved efficacy against bacterial pathogens .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's mechanism of action in cancer cells. The study reported that treatment with this compound led to increased levels of apoptotic markers and reduced cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Chemical Reactions Analysis
Hydrolysis of the Sulfonyl Group
The sulfonyl group undergoes acid- or base-catalyzed hydrolysis, though conditions vary based on steric and electronic factors. For structurally related sulfonamide-piperidine compounds:
-
Acid hydrolysis : Performed with aqueous H₂SO₄ or HBr at 80–85°C, yielding carboxylic acid derivatives and recovering amine byproducts (e.g., benzylamine) .
-
Alkaline hydrolysis : Less common but feasible with NaOH/KOH under reflux, though slower due to the sulfonyl group’s electron-withdrawing nature .
Example reaction :
Byproducts: 1-Phenethylamine or benzylamine (recoverable via distillation ).
Reductive Amination and Cyclization
The piperidine ring participates in reductive amination with aldehydes/ketones. Sodium triacetoxy borohydride (NaBH(OAc)₃) in CH₂Cl₂ facilitates this, as seen in analogs like 1-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine .
Key conditions :
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as a leaving group in SN₂ reactions under basic conditions. For example:
Generalized reaction :
Oxidation of the Piperidine Ring
The 2-methylpiperidine ring can undergo oxidation at the α-carbon. Swern oxidation (oxalyl chloride/DMSO) converts alcohols to ketones in related 4-piperidinemethanol derivatives .
Example :
Stereospecific Reactivity of the (E)-Ethenyl Group
The (E)-configured ethenyl group participates in electrophilic additions and Diels-Alder reactions. For example:
-
Bromination in CCl₄ yields a dibromo adduct while retaining stereochemistry .
-
Cycloaddition with dienes (e.g., anthracene) proceeds regioselectively .
Pharmacological Modifications
While not a direct reaction, the compound’s piperidine-sulfonyl scaffold is a template for acetylcholinesterase inhibitors. Structural analogs show IC₅₀ values in the μM range, with stereochemistry (e.g., 2S,4S vs. 2R,4S) critically affecting activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table compares the target compound with key analogs identified in the evidence:
*Calculated based on structural analysis; †Estimated using atomic masses.
Key Observations:
- Sulfonyl vs. Urea Groups : The sulfonyl group in the target compound and the piperazine analog confers greater oxidative stability compared to the urea derivative , which may hydrolyze under acidic conditions.
- Ring Systems : The 2-methylpiperidine in the target compound likely offers moderate steric hindrance compared to the piperazine-pyridinylpiperidine system in , which may influence receptor binding selectivity.
- Crystal Packing: The pyrazole derivative in exhibits C-H···π interactions and van der Waals forces stabilizing its lattice, suggesting similar non-covalent interactions may dominate in the target compound’s solid-state structure.
Physicochemical and Crystallographic Data
Discussion:
- The pyrazole derivative’s twisted chlorophenyl groups (75.1°) suggest that substituent orientation significantly impacts molecular conformation, a factor critical in drug-receptor docking.
- The absence of crystallographic data for the target compound highlights a gap in current literature, though computational modeling could predict comparable interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling a piperidine derivative with a sulfonyl chloride intermediate. For example, the (E)-configured ethenyl group is introduced via Heck coupling or chemoselective sulfonylation under controlled pH and temperature (e.g., sodium acetate buffer, reflux in methanol/water mixtures) . Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
- Key Reagents : Piperidine precursors (e.g., 2-methylpiperidine), 4-chlorostyrene derivatives, and sulfonyl chlorides. Solvent systems like dichloromethane or methanol/water mixtures are critical for yield optimization .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemistry, as demonstrated for analogous sulfonamide-piperidine structures .
- Data Interpretation : For sulfonamides, characteristic ¹H-NMR signals for sulfonyl groups appear at δ 3.1–3.5 ppm, and aromatic protons from the 4-chlorophenyl moiety resonate at δ 7.2–7.6 ppm .
Q. What structural features dictate its potential bioactivity?
- Functional Groups : The sulfonamide group enhances hydrogen-bonding capacity with biological targets, while the 4-chlorophenyl moiety increases lipophilicity, aiding membrane penetration . Piperidine’s conformational flexibility may optimize receptor binding .
Advanced Research Questions
Q. How can computational methods streamline the synthesis and reaction optimization of this compound?
- Approach : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. The ICReDD framework integrates computational screening with experimental validation to identify optimal solvents, catalysts, and temperatures .
- Case Study : For analogous sulfonamides, reaction path searches reduced trial-and-error steps by 40%, with methanol/water (1:1) identified as ideal for minimizing byproducts .
Q. What strategies resolve contradictions in spectroscopic or bioassay data?
- Resolution : Cross-validation using complementary techniques (e.g., IR spectroscopy for sulfonyl S=O stretches vs. X-ray for spatial arrangement). For bioactivity discrepancies, dose-response curves and competitive binding assays clarify mechanism-of-action hypotheses .
- Example : Conflicting NMR signals in a sulfonamide analog were resolved via 2D-COSY, revealing unexpected rotameric equilibria .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology : Synthesize derivatives with substituent variations (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or modifying the piperidine’s methyl group). Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .
- Data Analysis : Correlation heatmaps link structural features (e.g., logP, polar surface area) to IC₅₀ values. For example, bulkier substituents on piperidine reduced COX-2 inhibition by 60% .
Q. What are the challenges in achieving regioselectivity during sulfonylation?
- Mechanistic Insight : Sulfonyl chloride’s electrophilicity can lead to over-sulfonylation. Steric hindrance from the 2-methyl group on piperidine directs sulfonylation to the nitrogen atom rather than adjacent carbons .
- Optimization : Low-temperature reactions (-10°C) and slow reagent addition minimize side reactions, as shown in analogous piperidine sulfonamides .
Experimental Design Considerations
Q. How are crystallization conditions optimized for X-ray diffraction studies?
- Protocol : Slow evaporation from methanol/acetone mixtures (4:1) yields diffraction-quality crystals. For chlorophenyl-containing analogs, cryocooling (100 K) mitigates thermal motion artifacts .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
